molecular formula C20H27ClN2O B4832575 N-1-adamantyl-N'-[1-(4-chlorophenyl)propyl]urea

N-1-adamantyl-N'-[1-(4-chlorophenyl)propyl]urea

Cat. No. B4832575
M. Wt: 346.9 g/mol
InChI Key: UOYCUJAHFPREIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-adamantyl-N'-[1-(4-chlorophenyl)propyl]urea is a chemical compound that has been extensively studied for its potential therapeutic applications in various medical conditions. This compound is commonly referred to as ACPD, and it is a potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). ACPD has shown promising results in preclinical studies, and it is currently being investigated for its therapeutic potential in several neurological and psychiatric disorders.

Mechanism of Action

ACPD acts as a competitive antagonist of the N-1-adamantyl-N'-[1-(4-chlorophenyl)propyl]urea receptor. This receptor is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of the N-1-adamantyl-N'-[1-(4-chlorophenyl)propyl]urea receptor has been implicated in several physiological processes, including synaptic plasticity, learning and memory, and pain perception. ACPD binds to the receptor and prevents the activation of downstream signaling pathways, leading to a reduction in the activity of the receptor.
Biochemical and Physiological Effects:
ACPD has been shown to have several biochemical and physiological effects in animal models. These effects include:
1. Modulation of synaptic plasticity: ACPD has been shown to modulate synaptic plasticity in the hippocampus, a brain region that is involved in learning and memory.
2. Reduction of oxidative stress: ACPD has been shown to reduce oxidative stress in dopaminergic neurons, which are vulnerable to oxidative damage in Parkinson's disease.
3. Reduction of inflammation: ACPD has been shown to reduce inflammation in animal models of neuroinflammation.

Advantages and Limitations for Lab Experiments

ACPD has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent antagonist of the N-1-adamantyl-N'-[1-(4-chlorophenyl)propyl]urea receptor: ACPD is a potent antagonist of the N-1-adamantyl-N'-[1-(4-chlorophenyl)propyl]urea receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes.
2. Well-characterized pharmacological profile: ACPD has a well-characterized pharmacological profile, which makes it a reliable tool for studying the effects of N-1-adamantyl-N'-[1-(4-chlorophenyl)propyl]urea receptor modulation.
Some of the limitations of ACPD for lab experiments include:
1. Moderate yield and purity: The synthesis of ACPD involves several steps, and the overall yield is moderate. Several purification steps are required to obtain a pure product, which can be time-consuming and costly.
2. Limited selectivity: ACPD is not selective for the N-1-adamantyl-N'-[1-(4-chlorophenyl)propyl]urea receptor and can also modulate the activity of other receptors, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on ACPD. Some of the potential areas of investigation include:
1. Development of more selective N-1-adamantyl-N'-[1-(4-chlorophenyl)propyl]urea antagonists: ACPD is not selective for the N-1-adamantyl-N'-[1-(4-chlorophenyl)propyl]urea receptor and can also modulate the activity of other receptors. Developing more selective N-1-adamantyl-N'-[1-(4-chlorophenyl)propyl]urea antagonists could help to clarify the role of this receptor in various physiological processes.
2. Investigation of ACPD in other medical conditions: ACPD has shown promising results in preclinical studies of Fragile X Syndrome, Parkinson's disease, depression, and anxiety. Investigating the potential therapeutic applications of ACPD in other medical conditions could lead to the development of novel treatments.
3. Investigation of the mechanism of action of ACPD: Although ACPD is a potent antagonist of the N-1-adamantyl-N'-[1-(4-chlorophenyl)propyl]urea receptor, the precise mechanism of action of this compound is not fully understood. Investigating the mechanism of action of ACPD could provide insights into the role of the N-1-adamantyl-N'-[1-(4-chlorophenyl)propyl]urea receptor in various physiological processes.

Scientific Research Applications

ACPD has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders. This compound has been shown to modulate the activity of the N-1-adamantyl-N'-[1-(4-chlorophenyl)propyl]urea receptor, which is involved in several physiological processes, including learning and memory, synaptic plasticity, and pain perception. ACPD has been shown to have potential therapeutic applications in the following medical conditions:
1. Fragile X Syndrome: ACPD has been shown to improve cognitive function and reduce behavioral symptoms in animal models of Fragile X Syndrome, a genetic disorder that is characterized by intellectual disability and behavioral problems.
2. Parkinson's Disease: ACPD has been shown to protect dopaminergic neurons from oxidative stress and reduce motor symptoms in animal models of Parkinson's disease.
3. Depression and Anxiety: ACPD has been shown to have anxiolytic and antidepressant effects in animal models of depression and anxiety disorders.

properties

IUPAC Name

1-(1-adamantyl)-3-[1-(4-chlorophenyl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN2O/c1-2-18(16-3-5-17(21)6-4-16)22-19(24)23-20-10-13-7-14(11-20)9-15(8-13)12-20/h3-6,13-15,18H,2,7-12H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYCUJAHFPREIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)NC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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